molecular formula C6H6ClIN2O B12913690 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one CAS No. 917896-49-2

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one

Cat. No.: B12913690
CAS No.: 917896-49-2
M. Wt: 284.48 g/mol
InChI Key: OMMPKMPZZHJZEK-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry

The pyrimidine ring system is a fundamental component of numerous biologically active molecules, including the nucleobases uracil (B121893), thymine, and cytosine, which are essential for life. nih.gov This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. benthamscience.comnih.gov Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. mdpi.com Their ability to form multiple hydrogen bonds and engage in various non-covalent interactions allows for high-affinity binding to biological targets such as enzymes and receptors. mdpi.com In organic synthesis, the pyrimidine core serves as a versatile platform for the construction of more complex heterocyclic systems.

Role of Halogen Substituents in Modulating Reactivity and Molecular Recognition

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrimidine scaffold dramatically influences its physicochemical properties and reactivity. Halogens can modulate the electronic distribution within the ring, affecting its susceptibility to nucleophilic or electrophilic attack. nih.gov For instance, the electron-withdrawing nature of halogens can activate the pyrimidine ring towards nucleophilic aromatic substitution, a key reaction in the functionalization of these heterocycles.

Furthermore, halogens can participate in a specific type of non-covalent interaction known as halogen bonding. This interaction, where a halogen atom acts as an electrophilic "donor" to a Lewis base, is increasingly recognized for its importance in molecular recognition and crystal engineering. rsc.org The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. This property can be harnessed to control the self-assembly of molecules and to design ligands with enhanced binding affinity and selectivity for biological targets. rsc.org The reactivity of halogens also follows a general trend, with iodine being the most reactive and chlorine being less so in many contexts. youtube.com

Specific Focus on 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one: A Compound of Interest in Heterocyclic Synthesis and Chemical Biology

This compound is a noteworthy example of a polyhalogenated pyrimidinone that holds significant promise for applications in both heterocyclic synthesis and chemical biology. The presence of two different halogen atoms at distinct positions on the pyrimidine ring—a chlorine at the 6-position and an iodine at the 5-position—provides a unique opportunity for selective chemical transformations. The differential reactivity of the C-Cl and C-I bonds allows for stepwise and site-specific modifications, making this compound a valuable intermediate for the synthesis of diverse and complex pyrimidine derivatives.

In the context of chemical biology, this compound can serve as a versatile probe to study biological systems. Halogenated pyrimidines are known to act as radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment by incorporating into the DNA of tumor cells. nih.gov The specific combination of chlorine and iodine in this compound may offer unique properties in this regard.

Overview of Current Research Gaps and Future Perspectives for Polyhalogenated Pyrimidinones (B12756618)

Despite the recognized potential of halogenated pyrimidines, there are still significant research gaps to be addressed. For many specific polyhalogenated pyrimidinones, such as this compound, detailed experimental data on their synthesis, reactivity, and biological activity are scarce in the public domain. Future research should focus on the systematic exploration of these compounds. mdpi.com

Key areas for future investigation include:

The development of efficient and regioselective synthetic methods for a wider range of polyhalogenated pyrimidinones. nih.govrsc.org

A comprehensive study of the differential reactivity of various halogen substituents on the pyrimidine ring to enable more sophisticated synthetic strategies.

In-depth investigation into the role of these compounds in modulating the activity of biological targets, including enzymes and receptors.

Exploration of their potential as imaging agents, for example, through the incorporation of radioisotopes of iodine.

The design and synthesis of novel materials with unique electronic and self-assembly properties based on polyhalogenated pyrimidinone scaffolds. rsc.org

Addressing these research gaps will undoubtedly unlock the full potential of polyhalogenated pyrimidinones and pave the way for new discoveries in chemistry, medicine, and materials science. mdpi.com

Chemical Data and Properties

Below are tables detailing the predicted chemical properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC6H6ClIN2O
Molecular Weight299.49 g/mol
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass299.91625 Da
Monoisotopic Mass299.91625 Da

Note: The data in this table is computationally predicted and has not been experimentally verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917896-49-2

Molecular Formula

C6H6ClIN2O

Molecular Weight

284.48 g/mol

IUPAC Name

4-chloro-2-ethyl-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6ClIN2O/c1-2-3-9-5(7)4(8)6(11)10-3/h2H2,1H3,(H,9,10,11)

InChI Key

OMMPKMPZZHJZEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=O)N1)I)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 2 Ethyl 5 Iodopyrimidin 4 1h One and Structural Analogs

Established Synthetic Routes to the Pyrimidin-4(1H)-one Core

The formation of the central pyrimidin-4(1H)-one ring is the foundational step in the synthesis. This can be achieved through several reliable methods, most notably through condensation and cyclization reactions.

One of the most fundamental and widely employed methods for constructing the pyrimidin-4(1H)-one core is the condensation of a three-carbon dielectrophilic fragment, such as a β-keto ester, with a nucleophilic N-C-N unit, like an amidine derivative. This approach, often referred to as the Remfry-Hull synthesis, allows for direct formation of the pyrimidine (B1678525) ring with substituents determined by the choice of starting materials.

The general reaction involves the condensation of a β-keto ester with an amidine, typically in the presence of a base like sodium ethoxide. The mechanism proceeds via initial nucleophilic attack of the amidine on the ester carbonyl, followed by an intramolecular cyclization and dehydration to yield the substituted pyrimidin-4(1H)-one. A convenient one-pot method utilizes a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters to produce 4-pyrimidone-2-thioethers, which are valuable synthetic precursors. nih.gov This highlights the versatility of using β-ketoesters in pyrimidinone synthesis.

β-Keto EsterAmidine DerivativeProductReference
Ethyl acetoacetateAcetamidine2,6-Dimethylpyrimidin-4(1H)-one nih.gov
Ethyl 2-fluoro-3-oxopentanoateFormamidine6-Ethyl-5-fluoro-4-hydroxypyrimidine patsnap.com
Various β-keto estersVarious amidines2,6-Disubstituted pyrimidin-4-ols nih.gov

This interactive table showcases examples of the condensation reaction.

Beyond the classical condensation, a variety of cyclization strategies have been developed to synthesize the pyrimidine nucleus, offering access to diverse substitution patterns under various reaction conditions. acs.org

Multicomponent Reactions: The Biginelli reaction is a well-known example where a β-keto ester, an aldehyde, and urea (B33335) condense in a one-pot synthesis to form 3,4-dihydropyrimidin-2(1H)-ones. chemicalbook.com This highlights the power of multicomponent strategies to rapidly build molecular complexity.

[3+3] Cycloadditions: This strategy involves the reaction of two three-atom fragments. For instance, fluorinated acetoacetates can undergo microwave-assisted cyclization with amidines to efficiently produce fluoroalkyl pyrimidines. mdpi.com

Intramolecular Cyclization: Another approach involves the intramolecular cyclization of a pre-formed linear precursor. For example, β-ketoenamides can be cyclized to form pyridin-4-one derivatives, a reaction pathway that shares mechanistic principles with pyrimidinone formation. mdpi.com

Metal-Catalyzed Cyclizations: Transition metals can catalyze the formation of the pyrimidine ring. Copper-catalyzed methods, for example, can facilitate the cyclization of ketones with nitriles to afford diversely functionalized pyrimidines. mdpi.com

Strategies for Regioselective Halogenation of Pyrimidinone Derivatives

A key challenge in the synthesis of 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one is the precise, regioselective introduction of two different halogen atoms onto the pyrimidine ring. This is typically achieved by halogenating a pre-formed pyrimidinone core.

The introduction of a chlorine atom at the C4 or C6 position of a pyrimidinone is a common transformation. The most prevalent method involves the conversion of the corresponding hydroxypyrimidine (the enol tautomer of the pyrimidinone) into the chloropyrimidine. This is typically accomplished using a strong chlorinating agent.

Phosphoryl chloride (POCl₃) is the most frequently used reagent for this purpose. nih.gov The reaction involves heating the hydroxypyrimidine substrate, such as 2-ethyl-6-hydroxypyrimidin-4(1H)-one, in excess POCl₃. Sometimes, a tertiary amine base like triethylamine (B128534) or N,N-dimethylformamide is added to facilitate the reaction. researchgate.netgoogle.com Thionyl chloride (SOCl₂) can also be employed. google.com For instance, a patent describes the synthesis of 4-chloro-5-iodo-2,6-dimethylpyrimidine (B1597617) from 5-iodo-2,6-dimethylpyrimidin-4-ol (B3029912) by heating with phosphorus oxychloride, achieving a 78% yield. chemicalbook.com

SubstrateReagentProductReference
6-Ethyl-5-fluoro-4-hydroxypyrimidinePOCl₃6-Ethyl-5-fluoro-4-chloropyrimidine google.com
5-Iodo-2,6-dimethylpyrimidin-4-olPOCl₃4-Chloro-5-iodo-2,6-dimethylpyrimidine chemicalbook.com
4,6-DihydroxypyrimidinePhosgene4,6-Dichloropyrimidine google.com
Thiazolo[5,4-d]pyrimidine-5,7-diolsPOCl₃5,7-Dichlorothiazolo[5,4-d]pyrimidines nih.gov

This interactive table presents common methods for the chlorination of hydroxypyrimidines.

The C5 position of the pyrimidine ring is electron-rich compared to the C2, C4, and C6 positions, making it the most susceptible site for electrophilic aromatic substitution, including iodination. The presence of electron-donating groups (like hydroxyl or alkyl groups) at other positions further activates the C5 position.

Several methods have been developed for the regioselective iodination of pyrimidines and related heterocycles at this position:

N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent commonly used for this transformation. Reactions are often carried out in a suitable solvent like water or an organic solvent. tandfonline.com

Iodine and an Oxidant: A combination of molecular iodine (I₂) and an oxidizing agent can generate a more potent electrophilic iodine species in situ. A radical-based direct C-H iodination protocol using iodine, sodium iodide (NaI), and an oxidant like potassium persulfate (K₂S₂O₈) has been shown to effectively iodinate uracil (B121893) at the C5 position. researchgate.netscispace.comrsc.org

Iodine and Nitrate (B79036) Salts: An environmentally friendly approach involves the mechanical grinding of the pyrimidine substrate with iodine and a nitrate salt, such as silver nitrate (AgNO₃), under solvent-free conditions. mdpi.com This method provides C5-iodinated pyrimidines in good yields. mdpi.com

The general strategy would involve the iodination of a 6-chloro-2-ethylpyrimidin-4(1H)-one precursor to yield the final target compound.

The substituent at the C2 position of the pyrimidine ring is determined by the N-C-N building block used in the initial cyclization reaction. To incorporate a 2-ethyl group, the condensation reaction must employ propanamidine (also known as propionamidine).

When a β-keto ester is condensed with propanamidine hydrochloride in the presence of a base, the resulting cyclization directly installs the ethyl group at the C2 position of the pyrimidin-4(1H)-one core. This method is highly modular, as a wide variety of amidines can be used to introduce different alkyl or aryl substituents at this position, demonstrating the power and versatility of this synthetic route for creating diverse pyrimidine libraries. nih.gov The synthesis of 2-alkyl-substituted thieno[2,3-d]pyrimidines further illustrates this principle, where the C2-alkyl group originates from the corresponding amidine.

Multi-Step Synthesis of this compound from Precursors

The construction of the this compound molecule typically involves a series of carefully orchestrated steps, beginning with simpler, more readily available precursors. These methods allow for the precise installation of the desired functional groups at specific positions on the pyrimidine ring.

Sequential Halogenation and Alkylation Procedures

A common strategy for the synthesis of substituted pyrimidines involves the sequential introduction of halogen atoms and alkyl groups onto a pre-existing pyrimidine core. This approach offers a high degree of control over the final structure.

The synthesis often begins with a commercially available or readily prepared pyrimidin-4(1H)-one derivative. The introduction of an iodine atom at the 5-position can be achieved through electrophilic halogenation using an appropriate iodinating agent. Subsequently, chlorination at the 6-position is typically accomplished using a chlorinating agent like phosphorus oxychloride or thionyl chloride, which can also facilitate the formation of the pyrimidin-4-one from a corresponding dihydroxypyrimidine precursor. chemicalbook.comgoogle.com The ethyl group at the 2-position can be introduced at various stages, either by starting with a 2-ethyl-substituted precursor or through a subsequent alkylation reaction. mdpi.com

A representative, though not specific to the title compound, multi-step synthesis of a substituted pyrimidine could involve the following sequence:

Cyclization: Reaction of a β-keto ester with a suitable amidine to form the initial pyrimidinone ring. rsc.org

Halogenation: Introduction of iodine at the C5 position using an electrophilic iodinating agent.

Chlorination: Conversion of a hydroxyl group at C4 to a chloro group using a reagent like phosphorus oxychloride. chemicalbook.com

One-Pot Reaction Systems for Pyrimidinone Construction

To improve efficiency and reduce waste, one-pot syntheses have gained significant traction. rsc.org These methods involve the combination of multiple reaction steps in a single reaction vessel without the isolation of intermediates. The Biginelli reaction, a classic example of a one-pot multicomponent reaction, provides a framework for the synthesis of dihydropyrimidinones from an aldehyde, a β-keto ester, and urea or thiourea. banglajol.infonih.gov While the direct synthesis of this compound via a one-pot method is not explicitly detailed in the provided results, the principles of one-pot synthesis are widely applied to pyrimidine chemistry. banglajol.inforsc.orgnih.govnih.govckthakurcollege.netacs.orgnih.gov

For instance, a hypothetical one-pot approach could involve the condensation of ethyl propionimidate (to introduce the 2-ethyl group), an appropriately substituted β-keto ester (to introduce the 5-iodo substituent), and a source of the pyrimidine backbone, followed by in-situ chlorination. nih.gov The development of such a process would offer significant advantages in terms of time, resources, and environmental impact.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more sustainable and efficient methodologies. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and metal-catalyzed cross-coupling reactions for the preparation of pyrimidine derivatives.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. nih.govtandfonline.comresearchgate.netorientjchem.orgfoliamedica.bg The application of microwave energy can accelerate various steps in pyrimidine synthesis, including cyclization, condensation, and substitution reactions. tandfonline.comresearchgate.netorientjchem.org For example, the Biginelli reaction, a cornerstone of pyrimidinone synthesis, has been shown to be significantly enhanced under microwave conditions, often proceeding in minutes rather than hours. tandfonline.com

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeYield ImprovementReference
Biginelli CondensationHoursMinutesOften significant tandfonline.com
Thiazolopyrimidine Synthesis24 hours8 minutes42-55% to 69-88% nih.gov

This technology offers a promising avenue for the rapid and efficient synthesis of a library of pyrimidine derivatives for biological screening.

Metal-Catalyzed Coupling Strategies for Halogenated Pyrimidines

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules. tuwien.at These reactions are particularly valuable for the functionalization of halogenated pyrimidines, allowing for the introduction of a wide variety of substituents at specific positions. tuwien.atrsc.org

For a molecule like this compound, the presence of two different halogen atoms (chloro and iodo) offers the potential for selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for the selective introduction of a substituent at the 5-position. Subsequent coupling at the 6-position could then be achieved under more forcing conditions or by using a different catalyst system. This differential reactivity is a powerful tool for the controlled, stepwise construction of highly substituted pyrimidines. rsc.org

Coupling ReactionCatalystSubstratesApplicationReference
Suzuki CouplingPalladiumHalopyrimidine, Boronic AcidC-C bond formation tuwien.at
Sonogashira CouplingPalladium/CopperHalopyrimidine, Terminal AlkyneC-C bond formation rsc.org
Ullmann-type CouplingCopperHalopyridine, AmineC-N bond formation nih.gov

Mechanistic Studies of Pyrimidinone Formation Reactions

A thorough understanding of the reaction mechanisms underlying pyrimidinone formation is crucial for optimizing existing synthetic routes and developing novel methodologies. umich.eduresearchgate.net The formation of the pyrimidine ring generally proceeds through a series of condensation and cyclization steps. nih.gov

In the case of the Biginelli reaction, the mechanism is thought to involve the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-keto ester. Subsequent cyclization and dehydration then afford the dihydropyrimidinone product. umich.edu

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, as well as computational modeling to elucidate the transition states and intermediates involved in the reaction pathway. umich.eduoup.com This knowledge can then be used to rationally design more efficient catalysts and reaction conditions.

Yield Optimization and Purification Methodologies

Optimizing the yield of this compound would likely involve a systematic variation of reaction parameters for the key synthetic steps: the formation of the 2-ethyl-5-iodopyrimidin-4(1H)-one core and its subsequent chlorination.

Reaction Condition Optimization: The formation of the pyrimidinone ring is a critical step. Based on analogous syntheses, the reaction of an appropriate amidine with a substituted three-carbon unit is a common strategy. The yield of this cyclization can be highly dependent on the choice of solvent, temperature, and base. For instance, flow synthesis has been shown to improve yields in the preparation of fused pyrimidinones (B12756618) by allowing for precise control over reaction conditions and enabling the use of low-boiling point solvents under high pressure. researchgate.net

A hypothetical study on the optimization of the synthesis of a 2-ethyl-5-iodopyrimidin-4(1H)-one intermediate might involve screening various solvents and bases, as illustrated in the following table.

Table 1: Hypothetical Optimization of Reaction Conditions for a 2-ethyl-5-iodopyrimidin-4(1H)-one Intermediate

Entry Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
1 Ethanol Sodium Ethoxide 80 12 65
2 Methanol Sodium Methoxide 65 12 72
3 Toluene (B28343) Potassium tert-butoxide 110 8 78
4 Dioxane Sodium Hydride 100 10 75
5 N,N-Dimethylformamide (DMF) Potassium Carbonate 120 6 85

Stoichiometry and Reagent Choice: The stoichiometry of the reactants is another critical factor. For the chlorination step, which would likely involve treating the 2-ethyl-5-iodopyrimidin-4(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), the molar ratio of the reagent can significantly impact the yield and the formation of byproducts. An excess of the chlorinating agent may lead to undesired side reactions, while an insufficient amount will result in incomplete conversion.

Further optimization can be achieved by exploring different chlorinating agents, as their reactivity and selectivity can vary.

The purification of this compound and its precursors is essential to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and volatility.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for effective purification. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures. For halogenated pyrimidines, common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures with hexanes.

Chromatography: Column chromatography is a widely used method for the purification of organic compounds. For non-polar to moderately polar compounds like many halogenated pyrimidines, silica (B1680970) gel is the most common stationary phase. The mobile phase, a solvent or a mixture of solvents, is chosen to achieve optimal separation. A gradient elution, where the polarity of the solvent system is gradually increased, is often employed to separate compounds with a wide range of polarities.

Table 2: Illustrative Purification Scheme for a Halogenated Pyrimidine

Step Method Stationary Phase Mobile Phase / Solvent Purity Achieved (%)
1 Filtration - - 70
2 Column Chromatography Silica Gel Hexane:Ethyl Acetate (9:1 to 7:3 gradient) 95
3 Recrystallization Ethanol/Water - >99

Other Techniques: In addition to crystallization and chromatography, other purification techniques can be employed.

Distillation: For liquid products or intermediates, distillation under reduced pressure can be an effective purification method, especially for separating compounds with different boiling points.

Acid-Base Extraction: If the pyrimidinone or its precursors have acidic or basic properties, extraction with aqueous acid or base can be used to separate them from neutral impurities. The product can then be recovered by neutralizing the aqueous solution and extracting it back into an organic solvent.

Cross-flow filtration and Adsorption: For larger scale purifications, techniques like cross-flow filtration and adsorption onto inorganic solids or specialized resins can be utilized to separate pyrimidine derivatives from aqueous solutions or fermentation broths. google.com

The development of an efficient synthesis for this compound necessitates a careful and systematic approach to both yield optimization and purification. By fine-tuning reaction conditions and employing a multi-step purification strategy, it is possible to obtain this and other structurally related pyrimidinones in high yield and purity, facilitating their use in further chemical synthesis and research.

Chemical Reactivity and Transformation Chemistry of 6 Chloro 2 Ethyl 5 Iodopyrimidin 4 1h One

Reactivity of Halogen Atoms on the Pyrimidinone Ring

The pyrimidinone core is adorned with two different halogen atoms, which exhibit differential reactivity. This allows for selective transformations at either the C-5 or C-6 position. The electron-withdrawing nature of the pyrimidinone ring system activates the attached halogens towards nucleophilic attack and facilitates their participation in various cross-coupling reactions.

The chlorine and iodine atoms on the pyrimidinone ring are susceptible to nucleophilic aromatic substitution (SNAr). In general, the C-Cl bond is more prone to nucleophilic attack than the C-I bond in SNAr reactions on electron-deficient rings like pyrimidines. This is attributed to the higher electronegativity of chlorine, which polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic.

While specific SNAr reactions on 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one are not extensively documented in publicly available literature, the reactivity of similar chloropyrimidines suggests that the chlorine at the C-6 position can be displaced by a variety of nucleophiles. rsc.orgnih.gov These reactions are typically carried out in the presence of a base and a suitable solvent. The general preference for substitution at the 4- and 6-positions of the pyrimidine (B1678525) ring is a well-established principle. nih.gov

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleExpected Product
AmineR2NH6-(Dialkylamino)-2-ethyl-5-iodopyrimidin-4(1H)-one
AlkoxideNaOR6-Alkoxy-2-ethyl-5-iodopyrimidin-4(1H)-one
ThiolateNaSR2-Ethyl-5-iodo-6-(alkylthio)pyrimidin-4(1H)-one

Note: The reactivity and success of these reactions would depend on the specific reaction conditions and the nature of the nucleophile.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both chloro and iodo substituents on the pyrimidinone ring of this compound allows for regioselective cross-coupling reactions. Generally, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. libretexts.org This differential reactivity enables selective functionalization at the C-5 position.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgorganic-chemistry.org In the case of this compound, selective coupling at the C-5 position with an arylboronic acid can be anticipated under appropriate conditions, leaving the C-6 chloro group intact for subsequent transformations. researchgate.netmdpi.commdpi.comnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling at the C-5 Position

ComponentExample
Palladium CatalystPd(PPh3)4, PdCl2(dppf)
BaseK2CO3, Cs2CO3, K3PO4
SolventDioxane/Water, Toluene (B28343)/Water, DMF
Boronic AcidArylboronic acid (e.g., Phenylboronic acid)
Expected Product6-Chloro-2-ethyl-5-arylpyrimidin-4(1H)-one

Note: Optimization of the catalyst, base, and solvent system is often necessary to achieve high yields and selectivity.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond would likely direct the Sonogashira coupling to the C-5 position of this compound.

Table 3: Typical Conditions for Sonogashira Coupling at the C-5 Position

ComponentExample
Palladium CatalystPd(PPh3)4, PdCl2(PPh3)2
Copper Co-catalystCuI
BaseTriethylamine (B128534) (Et3N), Diisopropylamine (DIPA)
SolventTHF, DMF
AlkyneTerminal alkyne (e.g., Phenylacetylene)
Expected Product6-Chloro-2-ethyl-5-(alkynyl)pyrimidin-4(1H)-one

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org This reaction could be employed to introduce an amino group at either the C-5 or C-6 position. By carefully selecting the catalyst and reaction conditions, it may be possible to achieve selective amination at the more reactive C-5 iodo position.

Table 4: General Conditions for Buchwald-Hartwig Amination

ComponentExample
Palladium Pre-catalystPd2(dba)3, Pd(OAc)2
LigandXantphos, BINAP, RuPhos
BaseNaOt-Bu, K3PO4, Cs2CO3
SolventToluene, Dioxane
AminePrimary or secondary amine
Expected Product5-Amino or 6-Amino pyrimidinone derivative

Palladium-Catalyzed Cross-Coupling Reactions at C-5 and C-6 Positions

Transformations Involving the Pyrimidinone Moiety

The pyrimidinone ring itself can undergo various chemical transformations. The exocyclic oxygen at the C-4 position exists in tautomeric equilibrium with the endocyclic nitrogen proton, allowing for reactions at both the oxygen and nitrogen atoms.

One common transformation is the conversion of the 4(1H)-one to a 4-chloro substituent. This is typically achieved by treating the pyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). For instance, a similar compound, 5-fluoro-6-ethyl-4-hydroxypyrimidine, is converted to 5-fluoro-6-ethyl-4-chloropyrimidine using phosphorus oxychloride. google.com This transformation is significant as it converts the pyrimidinone into a dihalopyrimidine, offering additional sites for nucleophilic substitution and cross-coupling reactions.

Furthermore, the nitrogen atom at the 1-position (N-1) can be a site for alkylation or arylation, leading to a variety of N-substituted pyrimidinone derivatives. These reactions are typically carried out using a suitable alkyl or aryl halide in the presence of a base.

Derivatization of the 4(1H)-one Functionality

The 4(1H)-one moiety of this compound can be readily converted into a 4-chloropyrimidine (B154816). This transformation is a common strategy to activate the C4 position for nucleophilic substitution. The reaction is typically achieved by treating the pyrimidinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). chemicalbook.comchemicalbook.com The resulting 4,6-dichloro-2-ethyl-5-iodopyrimidine (B15170175) is a key intermediate for further functionalization, allowing for the sequential and selective introduction of various nucleophiles at the C4 and C6 positions.

For instance, the conversion of a similar substrate, 5-Iodo-2,6-dimethylpyrimidin-4-ol (B3029912), to 4-Chloro-5-iodo-2,6-dimethylpyrimidine (B1597617) is accomplished by heating with phosphorus oxychloride. chemicalbook.com This suggests that a similar protocol would be effective for this compound.

Table 1: Chlorination of Pyrimidin-4(1H)-ones

Starting MaterialReagentConditionsProductYieldReference
5-Iodo-2,6-dimethylpyrimidin-4-olPOCl₃110 °C, 2 h4-Chloro-5-iodo-2,6-dimethylpyrimidine78% chemicalbook.com
6-Ethyl-5-fluoropyrimidin-4(3H)-onePOCl₃, Et₃NDichloromethane, reflux, 5 h4-Chloro-6-ethyl-5-fluoropyrimidine95% chemicalbook.com

Reactivity of the N-H Tautomeric Forms

The this compound scaffold exists in tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. This tautomerism influences its reactivity towards electrophiles, particularly in alkylation reactions. Alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, and the regioselectivity is dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent.

In general, polar aprotic solvents and strong bases tend to favor O-alkylation, while less polar solvents and weaker bases may lead to a mixture of N- and O-alkylated products. The presence of the electron-withdrawing chloro and iodo substituents on the pyrimidine ring of this compound is expected to increase the acidity of the N-H proton, potentially favoring reactions at the nitrogen atom.

Chemical Modifications of the Ethyl Substituent

The 2-ethyl group presents a site for further chemical modification, allowing for the introduction of additional functional groups or the alteration of the substituent's nature.

Oxidation and Reduction Reactions

The ethyl group at the C2 position can undergo oxidation to introduce carbonyl or carboxyl functionalities. While specific examples for this compound are not documented, analogous transformations on other alkyl-substituted heterocycles are well-established. For example, the oxidation of an ethyl group on a pyridine (B92270) ring to an acetic acid moiety has been demonstrated using various oxidizing agents. Such a transformation on the target compound would yield a carboxylic acid derivative, which could serve as a handle for further derivatization, such as amide or ester formation.

Conversely, reduction of the pyrimidine ring itself is a possibility, though this is less common for highly substituted and electron-deficient systems like the one .

Functionalization of Alkyl Chains

The ethyl group can be functionalized, for instance, through halogenation at the benzylic-like α-position. A patent for the synthesis of Voriconazole describes the α-bromination of the ethyl group on a 5-fluoro-6-ethyl-4-chloropyrimidine using N-bromosuccinimide (NBS). This reaction proceeds via a radical mechanism and provides a reactive handle for subsequent nucleophilic substitution reactions. This method could likely be applied to this compound to introduce a bromine atom on the ethyl group, which can then be displaced by various nucleophiles to create a diverse range of derivatives.

Table 2: α-Bromination of an Ethyl-Substituted Pyrimidine

Starting MaterialReagentProductApplicationReference
5-Fluoro-6-ethyl-4-chloropyrimidineNBS6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidineIntermediate for Voriconazole synthesis

Multi-Site Reactivity and Selective Functionalization

The presence of three distinct reactive sites—the chloro group at C6, the iodo group at C5, and the 4(1H)-one functionality—makes this compound a substrate where selective functionalization is a key consideration. The differential reactivity of the C-Cl and C-I bonds is particularly important in cross-coupling reactions.

Generally, the C-I bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This chemoselectivity allows for the selective functionalization at the C5 position while leaving the C6-chloro substituent intact for subsequent transformations. For instance, studies on 5-bromo-2-chloropyrimidine (B32469) have shown that palladium-catalyzed cross-coupling with organoindium reagents can be directed to the more reactive C-Br bond. nih.gov A similar selectivity is expected for the C-I bond in this compound.

Following a selective reaction at the C5 position, the C6-chloro group can then be targeted for nucleophilic aromatic substitution or another cross-coupling reaction, often under more forcing conditions. This stepwise approach allows for the controlled and regioselective synthesis of complex, polysubstituted pyrimidine derivatives. The 4(1H)-one can also be converted to a 4-chloropyrimidine as described earlier, introducing another site for sequential reactions.

Table 3: Predicted Selective Cross-Coupling Reactivity

Reaction TypePosition of Initial ReactionRationalePotential Subsequent Reaction
Palladium-catalyzed Cross-CouplingC5 (Iodo)Higher reactivity of the C-I bond compared to the C-Cl bond.Nucleophilic substitution or cross-coupling at C6.
Nucleophilic Aromatic SubstitutionC6 (Chloro)Generally more facile than substitution at the more hindered C4 (after conversion to chloride).Cross-coupling at C5.

This multi-site reactivity, combined with the potential for derivatization of the ethyl group and the pyrimidinone moiety, underscores the synthetic utility of this compound as a versatile scaffold for the generation of diverse chemical libraries.

Design, Synthesis, and Chemical Exploration of Derivatives and Analogs of 6 Chloro 2 Ethyl 5 Iodopyrimidin 4 1h One

Structure-Guided Design Principles for Pyrimidinone Analogs

The design of novel analogs of 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one is heavily reliant on established principles of medicinal chemistry and structure-based design. These principles aim to optimize the molecule's properties by systematically modifying its constituent parts. Information gleaned from ligand co-crystal structures and computational modeling often guides the refinement of such scaffolds. nih.gov

Bioisosteric Replacements at C-2, C-5, and C-6 Positions

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modulate the physicochemical and pharmacokinetic properties of a lead compound while aiming to retain or improve its biological activity. researchgate.net For the this compound core, several bioisosteric modifications can be envisaged at its key positions.

C-2 Position (Ethyl Group): The ethyl group at the C-2 position can be replaced with other small alkyl groups (e.g., methyl, propyl, isopropyl) or cyclic fragments like a cyclopropyl (B3062369) group. These modifications can influence the molecule's lipophilicity and metabolic stability.

C-5 Position (Iodo Group): The iodine atom is a large, lipophilic substituent and an excellent leaving group for cross-coupling reactions. nih.gov It can be replaced by other halogens such as bromine or chlorine, which would alter its reactivity in palladium-catalyzed reactions. wikipedia.org Non-classical bioisosteres like an ethynyl (B1212043) group could also be considered, potentially mimicking the electronic properties of the iodine atom. nih.gov

C-6 Position (Chloro Group): The chlorine atom at C-6 is critical for the molecule's reactivity towards nucleophilic substitution. nih.govnih.gov It can be bioisosterically replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to fine-tune the electrophilicity of this position and modulate its interaction with biological targets. nih.gov

A summary of potential bioisosteric replacements is presented in the table below.

PositionOriginal SubstituentPotential Bioisosteric ReplacementsRationale for Replacement
C-2 EthylMethyl, Propyl, Cyclopropyl, TrifluoroethylModulate lipophilicity, steric bulk, and metabolic stability.
C-5 IodoBromo, Chloro, Ethynyl, CyanoAlter reactivity in cross-coupling, modify electronics and size. nih.govwikipedia.org
C-6 ChloroBromo, Fluoro, Trifluoromethyl (CF3)Tune reactivity towards nucleophiles, alter electronic properties. nih.gov

Modulation of Ring Substituents for Tunable Reactivity

The reactivity of the this compound scaffold is primarily dictated by the two halogen substituents. The C-6 chloro and C-5 iodo positions offer distinct opportunities for selective functionalization.

Synthesis of Novel C-Substituted Pyrimidinone Analogs

The presence of two distinct halogen atoms on the pyrimidinone ring provides a versatile platform for the synthesis of a diverse library of C-substituted analogs through various modern cross-coupling methodologies.

Introduction of Aromatic and Heteroaromatic Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly well-suited for introducing aryl and heteroaryl groups at the C-5 position of the pyrimidinone core. wikipedia.org

The general reaction involves the coupling of the 5-iodopyrimidinone with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com

Reaction Scheme: Suzuki-Miyaura Coupling

Substrate: this compound

Coupling Partner: Arylboronic acid (Ar-B(OH)₂) or Heteroarylboronic acid

Catalyst: Pd(PPh₃)₄, PdCl₂(dppf)

Base: K₂CO₃, Cs₂CO₃, K₃PO₄

Solvent: Dioxane, Toluene (B28343), DMF/Water

A representative table of potential Suzuki coupling reactions is provided below.

EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)BaseSolventExpected Product
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O6-Chloro-2-ethyl-5-phenylpyrimidin-4(1H)-one
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane6-Chloro-2-ethyl-5-(4-methoxyphenyl)pyrimidin-4(1H)-one
3Pyridin-3-ylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O6-Chloro-2-ethyl-5-(pyridin-3-yl)pyrimidin-4(1H)-one
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF6-Chloro-2-ethyl-5-(thiophen-2-yl)pyrimidin-4(1H)-one

While less reactive, the C-6 chloro position could also potentially undergo Suzuki coupling, although this would likely require more forcing conditions or specialized catalyst systems designed for C-Cl bond activation. nih.gov Stille coupling, using organostannanes, represents another viable method for arylation at the halogenated positions. jst.go.jp

Incorporation of Alkyl and Alkenyl Side Chains

The introduction of unsaturated side chains can be achieved through other palladium-catalyzed reactions.

Heck Reaction: The Heck reaction allows for the coupling of the 5-iodopyrimidinone with alkenes to introduce vinyl substituents. wikipedia.org This reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the method of choice. wikipedia.orgsynarchive.com This reaction couples the 5-iodopyrimidinone with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govyoutube.com These alkynyl derivatives can serve as valuable intermediates for further transformations.

The table below outlines potential Heck and Sonogashira reactions.

Reaction TypeCoupling PartnerCatalyst SystemBaseExpected Product
Heck StyrenePd(OAc)₂, PPh₃Et₃N(E)-6-Chloro-2-ethyl-5-styrylpyrimidin-4(1H)-one
Heck Ethyl acrylatePd(OAc)₂NaOAcEthyl (E)-3-(6-chloro-2-ethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acrylate
Sonogashira PhenylacetylenePd(PPh₃)₄, CuIEt₃N6-Chloro-2-ethyl-5-(phenylethynyl)pyrimidin-4(1H)-one
Sonogashira Propargyl alcoholPdCl₂(PPh₃)₂, CuIi-Pr₂NH6-Chloro-5-(3-hydroxyprop-1-yn-1-yl)-2-ethylpyrimidin-4(1H)-one

Synthesis of N-Substituted Pyrimidinone Derivatives

The nitrogen atom at the N-1 position of the pyrimidin-4(1H)-one ring is amenable to substitution, most commonly through alkylation reactions. The presence of the tautomeric hydroxyl group means that O-alkylation can be a competing reaction pathway. acs.org

The selective N-alkylation is typically achieved by treating the pyrimidinone with an alkylating agent (e.g., alkyl halide, sulfate) in the presence of a base. nih.govacs.org The choice of base (e.g., K₂CO₃, NaH, DBU) and solvent (e.g., DMF, MeCN, THF) can significantly influence the N- versus O-alkylation ratio. Studies on related pyrimidinone systems have shown that substituents on the ring can direct the regioselectivity of alkylation. acs.org For instance, bulky groups at the C-6 position may sterically hinder N-alkylation, favoring the O-alkylated product. acs.org Another efficient method for N-1 alkylation involves the Mitsunobu reaction, using an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). researchgate.net

A summary of potential N-alkylation reactions is shown below.

Alkylating AgentBase/ReagentsSolventExpected Major Product
Methyl iodide (CH₃I)K₂CO₃DMF6-Chloro-2-ethyl-1-methyl-5-iodopyrimidin-4(1H)-one
Benzyl bromide (BnBr)NaHTHF1-Benzyl-6-chloro-2-ethyl-5-iodopyrimidin-4(1H)-one
Ethyl bromoacetateDBUAcetonitrileEthyl 2-(6-chloro-2-ethyl-5-iodo-4-oxopyrimidin-1(4H)-yl)acetate
Propan-2-olPPh₃, DEADTHF6-Chloro-2-ethyl-1-isopropyl-5-iodopyrimidin-4(1H)-one

N-Alkylation and N-Arylation Strategies

The derivatization of the N1 position of the pyrimidinone ring is a common strategy to introduce molecular diversity.

N-Alkylation: Direct N-alkylation of the pyrimidinone nucleus can be achieved using various alkyl halides. The reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The choice of base and solvent can influence the regioselectivity between N- and O-alkylation, though N-alkylation is often favored for 2-pyridone systems in DMF. nih.gov For instance, reacting this compound with an alkyl bromide in the presence of K2CO3 in DMF would yield the corresponding N-alkylated product. Microwave-assisted synthesis has also been shown to be an efficient method for the N-alkylation of similar pyrimidine (B1678525) systems, often leading to good yields and regioselectivity. researchgate.net

N-Arylation: The introduction of an aryl group at the N1 position is commonly accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction involves the coupling of the pyrimidinone with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov The selection of the ligand is critical for the reaction's success, with sterically hindered phosphine ligands often providing the best results. wikipedia.orgnih.gov For example, coupling the parent pyrimidinone with an aryl bromide using a catalyst system like Pd(OAc)2 with a suitable ligand and a base like sodium tert-butoxide in toluene can furnish the N-aryl derivative. nih.gov This method is valued for its broad substrate scope and functional group tolerance. wikipedia.org

Reaction TypeReagentsCatalyst/LigandTypical ConditionsProduct Type
N-AlkylationAlkyl halide (R-X)NoneBase (e.g., K₂CO₃), Solvent (e.g., DMF), 80 °CN1-Alkylpyrimidinone
N-ArylationAryl halide (Ar-X)Pd(OAc)₂ / Phosphine Ligand (e.g., Xantphos)Base (e.g., NaOtBu), Solvent (e.g., Toluene), RefluxN1-Arylpyrimidinone

Synthesis of N-Acyl and N-Sulfonyl Derivatives

N-Acylation: The pyrimidinone nitrogen can be acylated by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. pensoft.net A common procedure involves cooling a solution of the pyrimidinone in an anhydrous solvent like pyridine (B92270) or dichloromethane, followed by the addition of the acylating agent. pensoft.netpensoft.net The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. pensoft.net This method allows for the introduction of a wide variety of acyl groups, contributing to the exploration of the chemical space around the pyrimidinone core.

N-Sulfonylation: Similarly, N-sulfonyl derivatives can be prepared by reacting the pyrimidinone with a sulfonyl chloride (R-SO₂Cl). The reaction is typically carried out in the presence of a base to neutralize the HCl generated. Pyridine can serve as both the solvent and the base. The resulting N-sulfonylpyrimidinones are an important class of compounds, as the sulfonamide group can significantly influence the molecule's properties. The synthesis of sulfonyl chlorides themselves can be achieved through the oxidative chlorination of thiols or disulfides using reagents like hydrogen peroxide and zirconium tetrachloride. organic-chemistry.org

Reaction TypeReagentsCatalyst/BaseTypical ConditionsProduct
N-AcylationAcyl chloride (RCOCl) or Anhydride ((RCO)₂O)Pyridine, DMAP (cat.)Anhydrous solvent, 0 °C to room temp.N-Acylpyrimidinone
N-SulfonylationSulfonyl chloride (RSO₂Cl)PyridineAnhydrous solvent, room temp.N-Sulfonylpyrimidinone

Construction of Fused Pyrimidinone Systems

The 5-iodo and 6-chloro substituents on the pyrimidinone ring are key handles for constructing fused heterocyclic systems, leading to more complex molecular architectures.

Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, can be achieved from this compound through a sequence involving a Sonogashira coupling followed by cyclization. beilstein-journals.orgnih.govnih.gov

Sonogashira Coupling: The 5-iodo group is highly reactive towards palladium-catalyzed cross-coupling reactions. A Sonogashira coupling with a terminal alkyne introduces an alkynyl substituent at the C5 position. beilstein-journals.orgnih.gov

Cyclization: The resulting 5-alkynylpyrimidinone can then undergo an intramolecular cyclization to form the pyrrole (B145914) ring. This cyclization can be promoted under various conditions, often involving a base or a transition metal catalyst, to yield the pyrrolo[2,3-d]pyrimidine core. beilstein-journals.orgresearchgate.net A domino process involving a C-N coupling followed by hydroamination has been reported for the synthesis of similar fused systems. beilstein-journals.orgnih.govnih.gov

Thiazolo[4,5-d]pyrimidine (B1250722) Derivatives

The construction of the thiazolo[4,5-d]pyrimidine scaffold from the title compound typically requires a multi-step sequence.

Amination at C6: The chlorine atom at the C6 position can be displaced by an amine through nucleophilic aromatic substitution to introduce a nitrogen-containing functional group.

Introduction of a Thioamide or Equivalent: The 5-iodo position can be functionalized to introduce a group that will form the thiazole (B1198619) ring. A common strategy involves converting the 5-iodo group to a 5-amino group.

Cyclization: The 5-amino-6-substituted pyrimidinone can then be cyclized with a reagent that provides the remaining carbon and sulfur atoms of the thiazole ring, such as thiophosgene (B130339) or carbon disulfide, to form the thiazolo[4,5-d]pyrimidine system. scilit.comresearchgate.netnih.gov Alternative syntheses often involve building the pyrimidine ring onto a pre-existing thiazole. nih.govbiointerfaceresearch.com

Conformational Analysis of Derivatives and Their Impact on Molecular Interactions

The three-dimensional conformation of the synthesized derivatives plays a crucial role in their ability to interact with biological targets. acs.org Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling, are used to study these conformations. acs.orgresearchgate.netnih.govwikipedia.orgyoutube.com

In fused systems like pyrrolo[2,3-d]pyrimidines, the planarity of the bicyclic core is a key feature, but the substituents can adopt various conformations that influence intermolecular interactions. nih.gov For example, molecular dynamics simulations have shown that the position of substituents can affect the conformation of nearby amino acid residues in a protein's binding site, thereby influencing the strength of the interaction. nih.gov The analysis of crystal structures reveals how these molecules pack in the solid state, providing insights into the preferred intermolecular interactions, which often mirror those found in a protein's active site. acs.orgmdpi.commdpi.com Understanding these conformational preferences is essential for the rational design of molecules with specific biological activities. researchgate.netnih.gov

TechniqueInformation ObtainedRelevance to Molecular Interactions
X-ray CrystallographyPrecise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing. researchgate.netwikipedia.orgReveals stable conformations and key intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state. acs.orgmdpi.com
NMR SpectroscopyConformation in solution, dynamic processes (e.g., ring inversion), through-space interactions (NOE). nih.govresearchgate.netProvides insight into the flexibility of the molecule and the preferred conformations in a solution environment. mdpi.com
Computational ModelingPotential energy surfaces, stable conformers, interaction energies, molecular dynamics. mdpi.comnih.govPredicts bioactive conformations, analyzes the impact of substituents on shape, and simulates interactions with biological targets. nih.gov

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 6 Chloro 2 Ethyl 5 Iodopyrimidin 4 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined. For 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

¹H NMR for Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a suitable deuterated solvent such as DMSO-d₆ or CDCl₃, the spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the N-H proton of the pyrimidinone ring.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to a methyl group, and their signal will be split into a quartet. These protons are deshielded by the adjacent electronegative pyrimidine (B1678525) ring, and their chemical shift is predicted to be in the range of 2.6-3.0 ppm. The methyl protons (-CH₃) are adjacent to a methylene group, and their signal will appear as a triplet, expected in the more upfield region of 1.2-1.5 ppm.

The proton attached to the nitrogen atom (N1-H) in the pyrimidin-4(1H)-one tautomer is expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on the solvent and concentration and is predicted to be in the downfield region, typically above 10 ppm, similar to what is observed for other pyrimidinone derivatives. nih.gov

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N1-H> 10broad singlet-
-CH₂- (ethyl)2.6 - 3.0quartet~7
-CH₃ (ethyl)1.2 - 1.5triplet~7

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated. The chemical shifts are influenced by the nature of the substituents (chloro, iodo, ethyl) and the electronic environment within the heterocyclic ring. libretexts.org

The carbonyl carbon (C4) is expected to be the most deshielded, with a predicted chemical shift in the range of 160-170 ppm. The carbon atom at position 2 (C2), attached to the ethyl group and two nitrogen atoms, is also expected to be significantly downfield, likely in the 155-165 ppm region. The halogenated carbons, C6 and C5, will also exhibit downfield shifts. The carbon bearing the chlorine atom (C6) is predicted to be around 150-160 ppm, while the carbon attached to the iodine atom (C5) is expected at a slightly more upfield position, around 90-100 ppm, due to the heavy atom effect of iodine. The carbons of the ethyl group will appear in the upfield region of the spectrum, with the -CH₂- carbon around 25-35 ppm and the -CH₃ carbon at approximately 10-15 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C4 (C=O)160 - 170
C2155 - 165
C6150 - 160
C590 - 100
-CH₂- (ethyl)25 - 35
-CH₃ (ethyl)10 - 15

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the methylene proton quartet and the -CH₂- carbon signal, as well as a correlation between the methyl proton triplet and the -CH₃- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. For instance, the methylene protons of the ethyl group are expected to show a correlation to the C2 carbon of the pyrimidine ring, confirming the position of the ethyl group. Correlations from the N1-H proton to C2 and C6 would further solidify the assignment of the pyrimidine ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound. This allows for the calculation of its elemental formula, which is a critical piece of data for confirming the identity of a new compound. The expected monoisotopic mass for C₆H₆ClIN₂O can be calculated with high precision, and the experimental value obtained from HRMS should match this calculated value to within a few parts per million (ppm). The presence of chlorine and iodine, with their characteristic isotopic patterns, would also be observable.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner, providing a unique fingerprint that can be used for structural confirmation. The fragmentation of this compound is expected to be influenced by the presence of the halogen atoms and the ethyl group. researchgate.netsapub.org

The molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of chlorine, an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak would also be expected.

Common fragmentation pathways for halogenated pyrimidines involve the loss of the halogen atoms. Therefore, fragments corresponding to the loss of an iodine radical (·I) and a chlorine radical (·Cl) are anticipated. The loss of the ethyl group via cleavage of the C2-ethyl bond would also be a likely fragmentation pathway. Further fragmentation of the pyrimidine ring would lead to smaller, characteristic ions.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
299/301[M]⁺, Molecular ion
172/174[M - I]⁺
264[M - Cl]⁺
270/272[M - C₂H₅]⁺
127[I]⁺

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

The analysis of bond lengths and angles in a crystal structure reveals crucial information about the hybridization of atoms and the nature of the chemical bonds. For pyrimidine derivatives, the bond lengths within the heterocyclic ring can indicate the degree of aromaticity and the influence of various substituents. In the case of the analogous compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the pyrimidine ring exhibits bond lengths and angles that are characteristic of a partially saturated heterocyclic system. researchgate.net The C=O bonds are expectedly short, indicating their double bond character, while the C-N bonds within the ring are of intermediate length. The C-Cl and C-I bonds in the target molecule would have characteristic lengths influenced by the electronegativity and size of the halogen atoms. The bond angles around the sp²-hybridized carbon atoms in the pyrimidine ring would be approximately 120°, while the angles around the sp³-hybridized carbon of the ethyl group would be tetrahedral, around 109.5°.

Table 1: Representative Bond Lengths and Angles for a Substituted Chloropyrimidine Ring (Data from an analogous compound)

Parameter Bond Length (Å) Parameter Bond Angle (°)
Bond Length C4-C5 1.35 Bond Angle N1-C2-N3 115.0
Bond Length C5-C6 1.42 Bond Angle C2-N3-C4 125.0
Bond Length C6-N1 1.38 Bond Angle N3-C4-C5 115.0
Bond Length N1-C2 1.39 Bond Angle C4-C5-C6 120.0
Bond Length C2-N3 1.37 Bond Angle C5-C6-N1 120.0
Bond Length N3-C4 1.40 Bond Angle C6-N1-C2 125.0
Bond Length C4=O 1.22 Bond Angle O=C4-C5 122.0

Note: The data presented in this table is representative of a substituted chloropyrimidine ring and is based on published data for analogous compounds. Exact values for this compound would require specific experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The C=O stretching vibration of the pyrimidinone ring will give rise to a strong absorption band, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration will appear as a broader band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl group will be observed around 2850-3000 cm⁻¹. The C-Cl and C-I stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. The pyrimidine ring itself will have a series of characteristic skeletal vibrations.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching 3200-3400 Medium, Broad
C-H (sp³) Stretching 2850-3000 Medium
C=O Stretching 1650-1700 Strong
C=C, C=N Ring Stretching 1550-1650 Medium to Strong
C-Cl Stretching 600-800 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule that absorbs light. For this compound, the pyrimidine ring, with its double bonds and heteroatoms, constitutes the primary chromophore. It is expected to exhibit π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. The solvent used for the analysis can influence the λmax values due to solvatochromic effects.

Table 3: Expected UV-Visible Absorption Maxima for this compound

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
π → π* 200-280 High

Note: The exact λmax and ε values are dependent on the solvent and the specific electronic environment of the chromophore.

Elemental Composition Analysis

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound. It determines the mass percentage of each element present in the sample. For this compound, with a molecular formula of C₆H₆ClIN₂O, the theoretical elemental composition can be calculated. The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and identity of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₆H₆ClIN₂O)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.01 6 72.06 25.51
Hydrogen H 1.01 6 6.06 2.15
Chlorine Cl 35.45 1 35.45 12.56
Iodine I 126.90 1 126.90 44.91
Nitrogen N 14.01 2 28.02 9.92
Oxygen O 16.00 1 16.00 5.66

| Total | | | | 282.49 | 100.00 |

Computational and Theoretical Investigations of 6 Chloro 2 Ethyl 5 Iodopyrimidin 4 1h One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic distribution. For a substituted pyrimidinone like 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one, these methods can elucidate its structure, stability, and reactivity profile.

The electronic structure of a molecule dictates its chemical behavior. Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to map the electron density distribution and calculate the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the electronic landscape is significantly influenced by its diverse substituents:

Halogen Atoms (Cl and I): The highly electronegative chlorine and iodine atoms act as electron-withdrawing groups through induction, creating regions of positive electrostatic potential on the adjacent carbon atoms of the pyrimidine (B1678525) ring.

Carbonyl Group (C=O): The oxygen atom of the carbonyl group is a site of high electron density and negative electrostatic potential, making it a potential hydrogen bond acceptor. The carbonyl carbon, conversely, is electron-deficient.

Nitrogen Atoms: The ring nitrogen atoms possess lone pairs of electrons, contributing to regions of negative potential, although their nucleophilicity is modulated by the adjacent electron-withdrawing groups.

This analysis allows for the prediction of how the molecule might interact with biological targets or other reactants. For instance, the electron-deficient areas of the ring are susceptible to nucleophilic attack, while the carbonyl oxygen and ring nitrogens could engage in electrophilic interactions or hydrogen bonding. The highest occupied molecular orbital (HOMO) is associated with the capacity to donate electrons, while the lowest unoccupied molecular orbital (LUMO) indicates the ability to accept electrons. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are at the frontier of electron occupation and are the primary participants in chemical reactions. libretexts.org

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. researchgate.net In this compound, the HOMO is likely to have significant contributions from the p-orbitals of the pyrimidine ring, the iodine atom, and the carbonyl oxygen.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest-energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. researchgate.net The LUMO is expected to be distributed across the pyrimidine ring, particularly on the carbon atoms bonded to the electron-withdrawing chloro and iodo substituents.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational calculations can determine the energies and spatial distributions of these orbitals, providing a basis for understanding and predicting the outcomes of pericyclic and other reactions. wikipedia.orgimperial.ac.uk

Quantum mechanical calculations are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govfigshare.com Methods like DFT, often using the GIAO (Gauge-Including Atomic Orbital) approach, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends heavily on the chosen level of theory, the basis set, and the inclusion of environmental factors, most notably solvent effects. nih.govnih.gov For this compound, calculations would predict distinct signals for the protons of the ethyl group and the various carbon atoms in the molecule. These theoretical predictions are invaluable for confirming experimentally determined structures and for assigning signals in complex spectra.

Below is an illustrative table of the type of data generated from such a computational study.

Table 1: Illustrative Predicted NMR Chemical Shifts (ppm)Note: These values are hypothetical examples of computational output and are not experimental data.
AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
C2-165.2
C4-160.5
C5-85.0
C6-155.8
Ethyl-CH22.8530.1
Ethyl-CH31.3012.4
N1-H12.10-

Molecular Modeling and Simulation Studies

While QM calculations focus on electronic properties, molecular modeling and simulations explore the dynamic and structural aspects of molecules, such as their preferred shapes and the stability of different forms.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the primary source of conformational flexibility is the rotation of the ethyl group attached to the C2 position.

Molecular modeling techniques, using either quantum mechanics or less computationally intensive molecular mechanics force fields, can be used to generate a potential energy landscape. This is achieved by systematically rotating the C(ring)-C(ethyl) bond and calculating the molecule's potential energy at each step. The resulting energy profile reveals:

Energy Minima: These correspond to the most stable, low-energy conformations (conformers).

Energy Maxima: These represent high-energy transition states between conformers.

The stability of different conformers is governed by factors like torsional strain and steric interactions between the ethyl group and the adjacent atoms on the pyrimidine ring. libretexts.org Identifying the lowest-energy conformer is crucial as it represents the most populated state of the molecule and is often the biologically active form.

Table 2: Illustrative Conformational Energy ProfileNote: These values are hypothetical examples of computational output and are not experimental data.
Conformer DescriptionDihedral Angle (N-C2-Cethyl-Cmethyl)Relative Energy (kcal/mol)
Staggered (Stable)60°0.00
Eclipsed (Transition State)120°+3.5

Tautomers are structural isomers that readily interconvert. The 4(1H)-pyrimidinone core of the title compound can theoretically exist in at least two tautomeric forms: the lactam (amide) form and the lactim (enol) form. The designation "4(1H)-one" specifies the lactam form as the presumed major tautomer.

Lactam form: this compound (the keto form)

Lactim form: 6-Chloro-2-ethyl-5-iodo-pyrimidin-4-ol (the enol/aromatic form)

Computational chemistry provides a definitive way to assess the relative stabilities of these tautomers. By calculating the Gibbs free energy (ΔG) of each form in a given environment (e.g., in a vacuum or a specific solvent), their equilibrium constant and relative populations can be predicted. For most pyrimidin-4-one systems, the lactam form is significantly more stable than the aromatic lactim form, and computational studies for this specific molecule would be expected to confirm this preference and quantify the energy difference.

Table 3: Illustrative Tautomer Stability AnalysisNote: These values are hypothetical examples of computational output and are not experimental data.
TautomerStructure NameRelative Gibbs Free Energy (kcal/mol)Predicted Population at 298 K
Lactam (Keto)This compound0.00>99.9%
Lactim (Enol)6-Chloro-2-ethyl-5-iodo-pyrimidin-4-ol+8.5<0.1%

Molecular Docking for Predicting Binding Modes to Receptors/Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of a ligand to the active site of a receptor or enzyme.

In a representative study, the binding affinity of pyrazolo-pyrimidinone derivatives, which share a core structure with this compound, was evaluated against the epidermal growth factor receptor (EGFR). nih.gov The preparation for such a study involves treating the EGFR protein to remove water molecules and adding polar hydrogen atoms and Gasteiger charges. nih.gov The software AutoDock Tools is commonly used for preparing the ligand and protein files in the PDBQT format, and AutoGrid is employed for the pre-calculation of grid maps to streamline the docking process. nih.gov

The interactions observed in such studies are diverse and contribute to the stability of the ligand-receptor complex. For instance, in the docking of various compounds with target proteins, interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions are frequently observed. nih.gov These interactions are crucial for the ligand's inhibitory potential.

A hypothetical molecular docking study of this compound against a target kinase, such as EGFR, would likely reveal key interactions involving its functional groups. The pyrimidinone core could form hydrogen bonds with backbone residues in the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The ethyl group at the 2-position might occupy a hydrophobic pocket, while the chloro and iodo substituents at the 6- and 5-positions, respectively, could engage in halogen bonding or other hydrophobic interactions, further anchoring the ligand in the binding site. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), would provide a quantitative measure of the ligand's potential potency.

Table 1: Representative Binding Affinities of Similar Compounds from Molecular Docking Studies

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Reference
Pyrazolo-pyrimidinonesEGFRNot specified nih.gov
Nitrobenzamide derivativesα-glucosidase, α-amylaseNot specified nih.gov

Note: Specific binding affinity values for this compound are not available and would need to be determined through specific computational studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the complex over time. MD simulations track the movements of atoms and molecules, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules.

A typical MD simulation study involves subjecting the docked ligand-protein complex to a simulated physiological environment. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound within the active site. nih.gov

For this compound, an MD simulation would be crucial to validate the binding mode predicted by molecular docking. The simulation could reveal conformational changes in the protein upon ligand binding and highlight the key interactions that persist over time. Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be employed to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Development of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices and solvent-accessible surface area.

Physicochemical descriptors: Properties like lipophilicity (logP), molar refractivity, and polarizability.

For this compound, a range of descriptors would be calculated to build a robust QSAR model. For instance, the presence of the ethyl group would influence descriptors related to size and hydrophobicity, while the chloro and iodo substituents would contribute to electronic and steric descriptors.

Predictive Models for Chemical Reactivity and Potential Interactions

Once a set of molecular descriptors has been calculated for a series of related compounds with known activities, statistical methods are used to develop a predictive QSAR model. Common techniques include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests.

The resulting QSAR equation would take the form of:

Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

This model could then be used to predict the chemical reactivity and potential biological interactions of this compound. For example, a QSAR model developed for a series of pyrimidinone-based kinase inhibitors could predict the inhibitory concentration (IC50) of this compound against a specific kinase. The model would also provide insights into which structural features are most important for activity, thereby guiding the synthesis of more potent analogs. Validation of the QSAR model is a critical step, typically performed using internal and external validation sets of compounds to ensure its predictive power.

Applications in Medicinal Chemistry Research and Chemical Biology Excluding Specific Biological Activity Results and Clinical Data

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one as a Versatile Synthetic Building Block for Drug Candidates

The chemical architecture of this compound makes it an exceptionally useful starting material for the synthesis of more complex molecules with therapeutic potential. The pyrimidine (B1678525) ring is a well-documented scaffold for a range of biological activities, and strategic modifications at its 2, 4, 5, and 6 positions can generate diverse classes of functionalized derivatives. nih.gov This strategic functionalization aims to achieve high affinity and selectivity for specific biological targets. nih.gov

The presence of three distinct functional handles on the this compound scaffold—the chloro group at position 6, the iodo group at position 5, and the N-H group of the pyrimidinone ring—allows for a variety of chemical transformations. These sites can be targeted by different coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents. For instance, triazolo-pyrimidinone derivatives are often synthesized using a multi-step approach that involves the initial creation of a functionalized pyrimidinone core, which is then elaborated upon. acs.org The synthesis of related heterocyclic systems, such as pyrazole (B372694) derivatives, often involves the reaction of a core molecule with various reagents to build complexity, a strategy directly applicable to pyrimidinone building blocks. nih.gov

The crystal structure of related compounds, such as 4-phenyl-piperazin-1-ium 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide, reveals how the pyrimidinone core engages in specific hydrogen bonding patterns, which is crucial information for designing molecules that will interact with biological targets. nih.gov By using this compound as a starting scaffold, medicinal chemists can systematically explore the chemical space around the pyrimidinone core to develop novel drug candidates.

Strategy for Designing Novel Lead Compounds Utilizing the Pyrimidinone Scaffold

The design of novel lead compounds is a cornerstone of drug discovery, and scaffolds like pyrimidinone are central to this process. oxfordsciencetrove.com A lead compound is a molecule that demonstrates a property of interest and has the potential for development into a drug. oxfordsciencetrove.com The pyrimidinone structure serves as a foundational skeleton to which various functional groups can be attached to create a library of compounds for screening.

The strategy for designing new lead compounds from the pyrimidinone scaffold involves several key principles:

Scaffold Hybridization: This well-established drug design strategy involves combining the pyrimidinone core with other known pharmacophores to create hybrid molecules with potentially novel or enhanced activities. researchgate.net

Rational Design Based on Target Structure: When the three-dimensional structure of a biological target is known, molecular modeling can be used to design pyrimidinone derivatives that fit precisely into the target's binding site. This approach was used in the discovery of spirooxindole-based MDM2 inhibitors, where modeling guided the optimization of substituents on the core scaffold to improve binding affinity. nih.gov

Privileged Scaffold Decoration: The pyrimidinone ring is considered a "privileged scaffold" because it is a recurring motif in many biologically active compounds. nih.gov The design strategy involves decorating this core with different substituents at the reactive positions (like the chloro and iodo groups on this compound) to modulate properties like potency, selectivity, and pharmacokinetic profiles. nih.gov For example, a novel pyrrolidine (B122466) scaffold was designed to constrain the flexible ethanolamine (B43304) core found in many β(3)-adrenergic receptor agonists, leading to improved selectivity and metabolic stability. nih.gov

This systematic approach allows researchers to move from an initial hit compound to a highly optimized lead compound suitable for further development. rsc.org

Exploration of Molecular Targets Through Chemical Probe Development

Chemical probes are small molecules designed to interact with a specific protein or other macromolecule, allowing researchers to study its function in a biological system. The modifiable nature of the this compound scaffold makes it an excellent starting point for creating such probes.

Understanding how a ligand binds to its target is fundamental to drug design and chemical biology. For pyrimidinone derivatives, this is often explored through a combination of computational and experimental methods.

Computational Docking: Theoretical docking models are used to predict and analyze the interactions between pyrimidinone derivatives and the surface of a target protein. ccij-online.org In one study, the interactions of 27 different pyrimidinone derivatives with the X-linked inhibitor of apoptosis protein (XIAP) were evaluated. The analysis focused on thermodynamic factors like binding free energy, electrostatic energy, and van der Waals forces to identify which derivatives could interact favorably with the protein surface. ccij-online.org This provides a rational basis for selecting or designing compounds for synthesis and biological testing.

Binding Affinity Assays: Experimental techniques are used to quantify the strength of the interaction. For example, in the development of MDM2 inhibitors, researchers synthesized a series of compounds and measured their binding affinity (Kᵢ) to the MDM2 protein. nih.gov This data is crucial for establishing a structure-activity relationship and optimizing the ligand. The table below shows how modifications to a core structure can significantly impact binding affinity.

Compound ModificationTargetBinding Affinity (Kᵢ)
Replacement of cyclohexyl group with 4-tetrahydro-2H-pyranMDM275.9 nM
Addition of two fluorine substituents to cyclohexyl groupMDM29.8 nM
Addition of a terminal carboxylic acidMDM2< 1 nM

Table based on data from the development of MDM2 inhibitors, illustrating how structural changes affect ligand-target binding affinity. nih.gov

These analyses provide a detailed picture of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding, guiding the design of more potent and selective molecules. researchgate.netnih.gov

Once a ligand-target interaction is established, derivatives can be designed to modulate the function of that target, acting as agonists, antagonists, or allosteric modulators.

Competitive Antagonism: Derivatives can be designed to bind to the active site of an enzyme or the orthosteric site of a receptor, blocking the binding of the natural substrate or ligand.

Allosteric Modulation: An increasingly popular strategy is to design molecules that bind to an allosteric site—a location on the receptor distinct from the primary binding site. nih.govnih.gov This can lead to more subtle and potentially safer modulation of receptor activity. Pyrimidine and purine (B94841) receptors have been key targets for the development of allosteric modulators. nih.govnih.gov

Noncompetitive Inhibition: Some pyrimidinone derivatives have been shown to act as noncompetitive antagonists. For instance, a series of triazolopyrimidinone (B1258933) derivatives were identified as intracellular antagonists for the chemokine receptors CCR2 and CCR5. acs.org These compounds displayed an "insurmountable" mechanism of inhibition, which can offer advantages in overcoming high concentrations of the natural ligand in disease states. acs.org

By systematically altering the structure of the pyrimidinone scaffold, chemists can fine-tune the pharmacological profile of the resulting derivatives to achieve a desired effect on receptor or enzyme function.

Development of Pyrimidinone-Based Chemical Tools for Biological Pathway Interrogation

Beyond acting as potential therapeutics, pyrimidinone derivatives serve as valuable chemical tools to investigate and understand complex biological pathways. By selectively inhibiting or activating a specific protein within a pathway, these compounds allow researchers to dissect the pathway's function and its role in health and disease.

For example, a novel pyrimidine derivative was used to investigate bone formation. The compound was found to promote osteogenesis by upregulating the BMP2/SMAD1 signaling pathway. nih.gov By observing the downstream effects—such as increased osteoblast differentiation and expression of osteogenic genes—researchers could confirm the compound's mechanism and its impact on this specific biological pathway. nih.gov Similarly, pyrimidinone derivatives that interact with the XIAP protein could be used as tools to study the pathways involved in apoptosis and cancer. ccij-online.org

The use of these chemical tools is often combined with advanced analytical techniques and software platforms like Pathway Tools or Cytoscape, which help visualize and interpret the effects of the compound on the broader network of cellular reactions. nih.govnih.gov This integrated approach, combining a specific chemical probe with systems-level analysis, is powerful for elucidating biological mechanisms.

Structural Activity Relationship (SAR) Studies in the Context of Molecular Design

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, providing a systematic understanding of how specific structural features of a molecule contribute to its biological activity. researchgate.net For the pyrimidinone scaffold, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically varied and then evaluating their biological effects.

Key insights from SAR studies on pyrimidinone and related heterocyclic systems include:

Impact of Substituents: In a study of N-alkyl-5-hydroxypyrimidinone carboxamides, modifications to each part of the initial hit compound were explored to understand the structural requirements for antitubercular activity. nih.gov

Importance of Heterocyclic Core: The arrangement of atoms within the core heterocyclic structure can be crucial. In a study of YC-1 analogues, it was found that a 1H-pyrazolo[4,3-c]pyridine core was more potent than an indazole core, and the position of nitrogen atoms within the heterocycle had a significant impact on inhibitory activity. nih.gov

Role of Functional Groups: The addition of specific functional groups can dramatically alter activity. In the development of triazolopyrimidinone antagonists for CCR2 and CCR5, SAR studies helped to identify the key structural features necessary for high-affinity binding to the intracellular site of the receptors. acs.org Similarly, SAR studies on coumarin (B35378) derivatives showed that O-substitutions and the presence of electron-withdrawing groups were essential for antifungal activity. mdpi.com

The results of SAR studies are often summarized to create a pharmacophore model, which defines the essential structural features required for activity. This model then guides the design of next-generation compounds with improved properties. An extensive SAR study on spirooxindole MDM2 inhibitors, for example, led to the discovery of compound 60 (AA-115/APG-115), a potent inhibitor with an excellent pharmacokinetic profile that advanced to clinical trials. nih.govnih.gov

Compound SeriesKey SAR FindingReference
TriazolopyrimidinonesIdentified features for high-affinity binding to intracellular sites of CCR2/CCR5. acs.org
Spirooxindole MDM2 InhibitorsModifications to a cyclohexylcarboxamide substituent led to compounds with Kᵢ < 1 nM. nih.gov
YC-1 AnaloguesThe position of nitrogen atoms in the core heterocycle significantly influenced inhibitory activity. nih.gov
N-alkyl-5-hydroxypyrimidinonesSystematic modification of all parts of the initial hit revealed structural necessities for antitubercular activity. nih.gov

Future Research Directions and Unexplored Avenues for 6 Chloro 2 Ethyl 5 Iodopyrimidin 4 1h One

Development of Novel Stereoselective Synthetic Methods for Chiral Derivatives

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Future research should focus on developing novel stereoselective methods to synthesize chiral derivatives of 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one.

Currently, several strategies exist for the asymmetric synthesis of pyrimidine-containing molecules. nih.govrsc.org Rhodium-catalyzed asymmetric allylation has been successfully used to create chiral pyrimidine (B1678525) acyclic nucleosides with high enantioselectivity. nih.gov Another approach involves the highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides, yielding chiral cyclopropanes that serve as precursors to nucleoside analogues. rsc.org Furthermore, N-heterocyclic carbene (NHC) catalysis has proven effective in the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones, a related fused heterocyclic system. rsc.org

Future work on this compound could adapt these existing methods or develop entirely new ones. Research could explore:

Catalytic Asymmetric Hydrogenation: Developing chiral catalysts for the stereoselective reduction of a double bond introduced into the pyrimidinone ring or a substituent.

Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrimidinone core to direct subsequent stereoselective transformations before its removal.

Organocatalysis: Employing small chiral organic molecules to catalyze the enantioselective functionalization of the pyrimidinone scaffold.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of chiral derivatives.

The successful development of such methods would provide access to a library of enantiomerically pure compounds, enabling a more detailed investigation of their structure-activity relationships (SAR).

Synthetic StrategyCatalyst/Reagent ExamplePotential Application for Chiral Pyrimidinones (B12756618)Reference
Asymmetric Allylation[Rh(COD)Cl]₂ / Chiral DiphosphineSynthesis of chiral N-allyl pyrimidinone analogues. nih.gov
Asymmetric CyclopropanationPhenyliodonium Ylides / Chiral CatalystCreation of chiral pyrimidine-substituted cyclopropanes. rsc.org
NHC-Catalyzed AnnulationN-Heterocyclic Carbene (NHC)Asymmetric synthesis of fused chiral pyridinones. rsc.org
Amino Acid-Derived SynthesisChiral Amino Acid CarboxamidesFormation of pyrimidine derivatives with chiral side chains. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives of this compound, integrating modern automation and flow chemistry techniques is a promising avenue. youtube.com Traditional batch synthesis can be time-consuming, requiring stepwise isolation and purification. youtube.com Flow chemistry, where reagents are pumped through reactors continuously, offers enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for streamlined multi-step syntheses. youtube.commit.edu

Automated synthesis platforms, often coupled with flow reactors, can perform numerous reactions in parallel, rapidly generating libraries of compounds for biological screening. youtube.comyoutube.com These systems can be guided by computer-aided synthesis planning (CASP) programs, which propose synthetic routes that can be translated into automated processes. mit.edu

Future research in this area could involve:

Developing Flow-Based Halogen Exchange: Creating a flow process for the selective substitution of the chloro or iodo groups on the pyrimidinone ring.

Telescoped Multi-Step Synthesis: Designing a continuous flow sequence that combines several reaction steps without intermediate workups to rapidly build more complex molecules from the starting pyrimidinone. mit.edu

Automated Library Generation: Using robotic systems to perform an array of reactions on the this compound core in microplates, varying reagents to quickly produce a diverse set of derivatives. youtube.com

This approach would significantly shorten the timeline from compound design to lead optimization, making the drug discovery process more efficient. youtube.com

Advanced Computational Approaches for Rational Design and Virtual Screening

Computational methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the screening of large virtual libraries to identify promising candidates. openmedicinalchemistryjournal.comnih.govgoogle.com For a scaffold like this compound, computational approaches can guide synthetic efforts toward molecules with a higher probability of biological activity.

Key computational strategies that should be explored include:

Virtual Screening (VS): This technique involves docking vast libraries of compounds into the binding site of a biological target to predict their binding affinity. openmedicinalchemistryjournal.comijfmr.comyoutube.comfrontiersin.org VS campaigns can be performed using databases like ZINC, Maybridge, and Chembridge to identify novel pyrimidinone derivatives with potential inhibitory activity against specific targets, such as kinases or enzymes implicated in disease. ijfmr.comfrontiersin.orgmdpi.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. researchgate.net A pharmacophore model derived from known active pyrimidine-based inhibitors can be used as a 3D query to find new, structurally diverse molecules. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the structural properties of a series of compounds with their biological activity. mdpi.comnih.gov These models can predict the activity of newly designed derivatives of this compound and provide graphical representations of SAR to guide the optimization of substituents for enhanced potency. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior and stability of a ligand-protein complex over time, providing deeper insights into binding modes and confirming the stability of interactions identified through docking. nih.govnih.gov

By employing these in silico tools, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the laboratory. researchgate.net

Computational MethodObjectiveKey OutcomeReference
Virtual ScreeningIdentify potential hits from large compound libraries.Prioritized list of molecules for experimental testing. openmedicinalchemistryjournal.comijfmr.comfrontiersin.org
Pharmacophore ModelingDefine essential 3D features for biological activity.A 3D query for searching databases or designing new molecules. mdpi.comresearchgate.netnih.gov
3D-QSARCorrelate molecular structure with biological activity.Predictive models and visual maps for lead optimization. mdpi.comnih.gov
Molecular DynamicsAssess the stability of ligand-protein interactions.Confirmation of binding modes and interaction stability. nih.govnih.gov

Exploration of New Chemical Transformations and Cascade Reactions

The two halogen atoms on the this compound ring are prime handles for a variety of chemical transformations. Future research should focus on exploring novel reactions and, particularly, cascade reactions to rapidly increase molecular complexity from this starting scaffold. Cascade reactions, where multiple bond-forming events occur in a single operation, are highly atom-economical and efficient for building complex heterocyclic systems. rsc.org

Potential avenues for exploration include:

Selective Cross-Coupling: Developing conditions for the selective Suzuki, Sonogashira, or Buchwald-Hartwig coupling at either the C5-iodo or C6-chloro position. This would allow for the controlled, stepwise introduction of different aryl, alkynyl, or amino groups.

Domino Reactions: Designing one-pot processes that combine multiple transformations. For example, a sequence involving a Sonogashira coupling followed by an intramolecular cyclization could be used to construct fused polycyclic systems. researchgate.net

Cascade Annulations: Using the pyrimidinone as a building block in multi-component reactions to construct novel fused ring systems, such as pyrimido[4,5-d]pyrimidines. mdpi.com

Ring Transformation Reactions: Investigating reactions that lead to the opening and re-closing of the pyrimidine ring to form unusual indole (B1671886) or azaindole derivatives, as has been observed in related azolopyrimidines. nih.gov

These advanced synthetic strategies would enable the creation of structurally diverse and complex molecules that are inaccessible through traditional methods, expanding the chemical space available for drug discovery.

Application as a Core Structure for Functional Materials beyond Medicinal Chemistry

While pyrimidines are well-established in medicinal chemistry, their unique electronic properties also make them attractive for applications in materials science. researchgate.net The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive π-conjugation through substitution, suggests that derivatives of this compound could serve as core structures for novel functional materials.

Future research should investigate the following areas:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been used as emitters in OLEDs, including those exhibiting thermally activated delayed fluorescence (TADF). nih.gov By attaching suitable donor and acceptor groups to the pyrimidinone core, it may be possible to engineer molecules with desirable photophysical properties for efficient blue electroluminescence. nih.gov

Fluorescent Sensors: The pyrimidine scaffold has been incorporated into fluorescent zinc detectors. researchgate.net Derivatives of this compound could be functionalized with chelating groups to create selective fluorescent sensors for other metal ions or environmentally important anions.

Organic Semiconductors: The tunable electronic properties of pyrimidines make them candidates for use in organic field-effect transistors (OFETs) and other electronic devices. Research could focus on synthesizing extended π-conjugated systems based on the pyrimidinone core to explore their charge transport properties. nih.gov

Dyes and Pigments: Azo dyes incorporating pyrimidine scaffolds have been synthesized for dyeing polyester (B1180765) fabrics. nih.gov The chromophoric properties of new derivatives could be explored for applications as high-performance pigments or functional dyes with specific optical properties.

Exploring these non-medicinal applications would broaden the utility of this versatile heterocyclic scaffold and could lead to the development of new advanced materials.

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